molecular formula C21H25N3O3S2 B3412660 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 933213-15-1

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

Cat. No.: B3412660
CAS No.: 933213-15-1
M. Wt: 431.6 g/mol
InChI Key: NBBCSZKKGJLCBQ-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine-derived acetamide featuring a 4-butyl-substituted 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl moiety linked via a sulfanyl bridge to an N-(3-ethylphenyl)acetamide group. Its structure combines a sulfonamide-like benzothiadiazine core with a substituted acetamide side chain, a design motif observed in pharmaceuticals and ligands due to its hydrogen-bonding and steric versatility .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-5-13-24-18-11-6-7-12-19(18)29(26,27)23-21(24)28-15-20(25)22-17-10-8-9-16(4-2)14-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBCSZKKGJLCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The benzothiadiazine and acetamide groups in similar compounds exhibit conformational flexibility influenced by substituents. For example:

  • N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide (3b) () and N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (4a) () demonstrate that bulky aryl groups (e.g., biphenyl) increase steric hindrance, altering dihedral angles between aromatic rings and acetamide planes.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shows dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 44.5° to 77.5°, depending on hydrogen bonding. The 3-ethylphenyl group in the title compound may adopt similar variability, with its ethyl group influencing intermolecular interactions .

Bond Lengths and Electronic Effects

Comparative bond-length data from crystallographic studies reveal subtle electronic adjustments due to substituents:

  • In N-(4-Bromophenyl)acetamide (), the C1–C2 bond in the acetamide group measures 1.501 Å, shorter than in analogs with electron-withdrawing substituents (e.g., 1.53 Å in chlorinated derivatives). The title compound’s benzothiadiazine sulfonyl group (electron-withdrawing) may similarly shorten adjacent C–S bonds, enhancing rigidity .
  • The sulfanyl bridge in the title compound (C–S bond ~1.81 Å, inferred from ) contrasts with sulfonamide bridges (S–N ~1.63 Å in ), suggesting differences in electron delocalization and hydrogen-bond acceptor strength .

Hydrogen Bonding and Crystal Packing

N-Substituted acetamides frequently form dimers via N–H⋯O hydrogen bonds. For instance, 2-(3,4-dichlorophenyl)acetamide derivatives () exhibit R₂²(10) dimer motifs, with bond distances of ~2.8–3.0 Å. The title compound’s acetamide N–H and benzothiadiazine S=O groups are poised to engage in analogous interactions, though the 4-butyl group may disrupt packing efficiency compared to smaller substituents .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Benzothiadiazine/Acetamide) Molecular Weight (g/mol) Key Structural Features Reference
2-[(4-butyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide 4-butyl, 3-ethylphenyl ~447.5* Likely R₂²(10) dimers; high torsional strain Inferred
N-(2-chloro-4-methylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS 933026-68-7) 4-ethyl, 2-chloro-4-methylphenyl ~423.9 Compact packing; S=O/N–H interactions
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl, pyrazolyl 419.3 Dihedral angles 44.5°–77.5°; R₂²(10) dimers
N-(4-Bromophenyl)acetamide 4-bromophenyl 214.1 C1–C2: 1.501 Å; planar acetamide

*Calculated using average atomic masses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

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